molecular formula C3H7O5P B1204215 3-Phosphonopropionic acid CAS No. 5962-42-5

3-Phosphonopropionic acid

Cat. No.: B1204215
CAS No.: 5962-42-5
M. Wt: 154.06 g/mol
InChI Key: NLBSQHGCGGFVJW-UHFFFAOYSA-N
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Description

2-Carboxyethylphosphonic acid is an organic compound belonging to the class of phosphonic acids. It is characterized by the presence of both a carboxylic acid group and a phosphonic acid group within its molecular structure.

Biochemical Analysis

Biochemical Properties

3-Phosphonopropionic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as phosphatases and kinases, which are crucial for various cellular processes. The compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. For instance, this compound has been used to functionalize phosphate glass surfaces, indicating its potential in modifying biomolecular interactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of certain signaling molecules, leading to changes in cellular responses. For example, in perovskite solar cells, this compound interacts with halide perovskites through hydrogen bonds, resulting in enhanced stability and efficiency . This interaction highlights the compound’s potential to affect cellular processes by stabilizing specific molecular structures.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound can form hydrogen bonds with target molecules, leading to changes in their conformation and activity. For instance, in the context of enzyme inhibition, this compound can bind to the active site of an enzyme, preventing substrate access and thereby inhibiting the enzyme’s activity. This mechanism is crucial for understanding the compound’s role in regulating biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can maintain its stability under specific conditions, but it may degrade over extended periods. This degradation can lead to changes in its biochemical activity and long-term effects on cellular function. For example, in perovskite solar cells, the compound retains its efficiency after 1,000 hours of illumination, indicating its stability in certain applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or stabilizing molecular structures. At higher doses, it may induce toxic or adverse effects. For instance, studies on similar compounds have shown that high doses can lead to oxidative stress and cellular damage . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its conversion and utilization. The compound can be metabolized through pathways involving deamination and decarboxylation, leading to the production of intermediates such as 3-phosphonopyruvate and 2-phosphonoacetaldehyde . These intermediates can further participate in biochemical reactions, affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation can be influenced by factors such as pH and the presence of other biomolecules . Understanding these transport and distribution mechanisms is essential for elucidating the compound’s role in cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the cellular context . This localization can influence its interactions with other biomolecules and its overall biochemical activity.

Chemical Reactions Analysis

2-Carboxyethylphosphonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alcohols for esterification. Major products formed from these reactions include phosphonic acid esters and reduced phosphonic acid derivatives .

Comparison with Similar Compounds

2-Carboxyethylphosphonic acid can be compared with other phosphonic acids, such as:

The uniqueness of 2-carboxyethylphosphonic acid lies in its dual functional groups, which provide versatility in various chemical reactions and applications .

Properties

IUPAC Name

3-phosphonopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O5P/c4-3(5)1-2-9(6,7)8/h1-2H2,(H,4,5)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBSQHGCGGFVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064069
Record name 3-Phosphonopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoic acid, 3-phosphono-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5962-42-5
Record name 3-Phosphonopropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5962-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Phosphonopropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-phosphono-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Phosphonopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phosphonopropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.217
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-PHOSPHONOPROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DM1R7808M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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